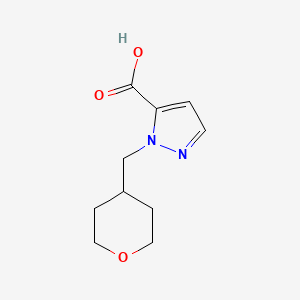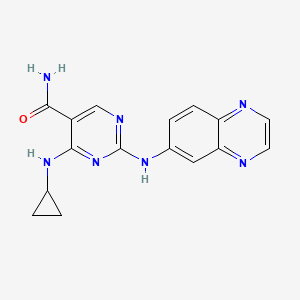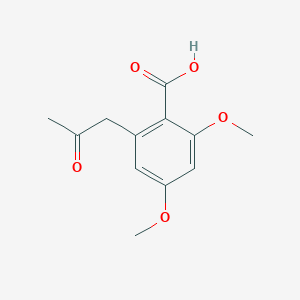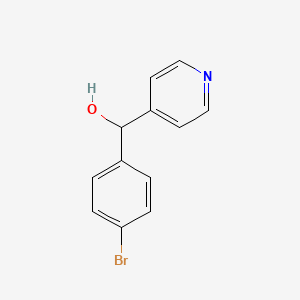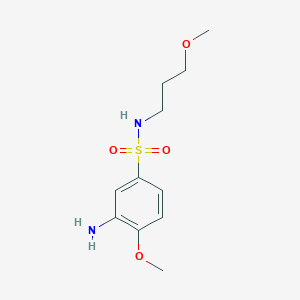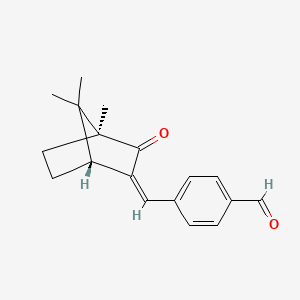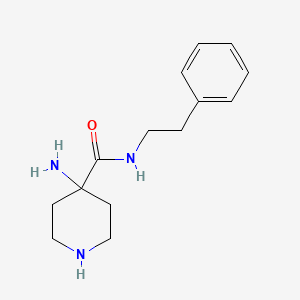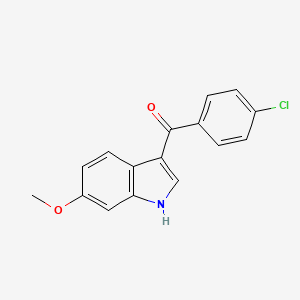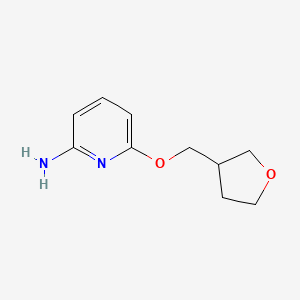
3,6-dichloro-N-tritylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-N-tritylpyridazin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a trityl group attached to the nitrogen atom at the 4 position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine or its derivatives.
Chlorination: The pyridazine ring is subjected to chlorination to introduce chlorine atoms at the 3 and 6 positions. This step often involves the use of chlorine gas or a suitable chlorinating agent.
Tritylation: The resulting dichloropyridazine is then reacted with trityl chloride in the presence of a base to introduce the trityl group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the chlorine atoms to other functional groups.
Reduction: Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms, resulting in the formation of different derivatives.
Substitution: Substitution reactions at the chlorine positions or the trityl group can lead to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Chlorine atoms can be converted to hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Hydrogenation of chlorine atoms can yield hydrogenated derivatives.
Substitution Products: Substitution at the chlorine or trityl positions can lead to a wide range of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloropyridazine
N-Tritylpyridazine
3,6-Dichloro-N-methylpyridazine
Eigenschaften
Molekularformel |
C23H17Cl2N3 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3,6-dichloro-N-tritylpyridazin-4-amine |
InChI |
InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI-Schlüssel |
OMTCFNOYEPUBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


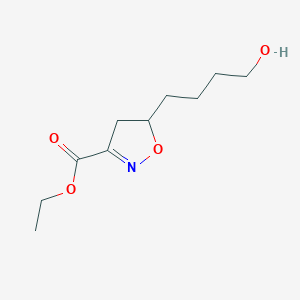
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
